molecular formula C16H13ClN2O3S2 B2598702 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896299-84-6

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2598702
CAS RN: 896299-84-6
M. Wt: 380.86
InChI Key: ZUSVHSJVIBGSJQ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as CTB or Compound 1, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CTB is a benzamide derivative that has shown promising results in various preclinical studies.

Scientific Research Applications

Anticancer Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been synthesized and evaluated for their pro-apoptotic and anticancer activities. These compounds, especially those with specific structural modifications, have demonstrated significant potential against melanoma cell lines by inhibiting growth and inducing apoptosis. Moreover, these derivatives exhibit inhibitory effects on human carbonic anhydrase isoforms, which are relevant in cancer research due to their roles in tumor growth and metastasis (Yılmaz et al., 2015).

Antiarrhythmic Properties

The structure of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has been utilized in the development of novel compounds with significant Class III antiarrhythmic activity. These compounds, through structural optimization, have shown potential in treating cardiac arrhythmias by targeting and modulating cardiac ion channels, thereby affecting the electrical activity of the heart without impacting conduction (Ellingboe et al., 1992).

Antimalarial and COVID-19 Applications

Research into antimalarial sulfonamides has expanded to include their potential utility in combating COVID-19. Computational studies and molecular docking have highlighted the effectiveness of these compounds against the virus, suggesting a versatile role in addressing global health challenges beyond their original antimalarial intent (Fahim & Ismael, 2021).

Synthesis and Electrophysiological Activity

The chemical framework of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has been explored in synthesizing N-substituted imidazolylbenzamides, showing promise as selective Class III agents for cardiac electrophysiological modulation. These studies contribute to the development of new therapeutic agents for arrhythmias (Morgan et al., 1990).

Organic Synthesis and Material Science

Beyond pharmacological applications, the structural elements of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide contribute to advancements in organic synthesis and materials science. For instance, its derivatives have been employed in catalysis, demonstrating efficiency in synthesizing a range of heterocyclic compounds and contributing to the development of novel materials with potential applications in various industries (Khazaei et al., 2015).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-6-7-12(17)14-13(9)18-16(23-14)19-15(20)10-4-3-5-11(8-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSVHSJVIBGSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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